2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine

Physicochemical profiling Drug-likeness Lead optimization

Optimizing kinase inhibitor leads for intracellular targets requires precise control of lipophilicity and steric parameters without introducing metabolic liabilities. 2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine offers a systematic solution: • +1.0 logP increase vs. 2-cyclopropyl analog for improved passive permeability • ~84% larger steric footprint (ΔMR +11.3 cm³/mol) to probe lipophilic sub-pockets • Gem-dimethyl shielding enhances metabolic stability by protecting the cyclopropane ring from oxidative degradation Supplied at 95% purity for fragment-based drug discovery and matched molecular pair studies.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
Cat. No. B13313598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1(CC1C2=NC=CC(=N2)N)C
InChIInChI=1S/C9H13N3/c1-9(2)5-6(9)8-11-4-3-7(10)12-8/h3-4,6H,5H2,1-2H3,(H2,10,11,12)
InChIKeyBBBVOLZAIUCRPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine: Overview for Procurement


2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine (CAS 1694400-27-5) is a 2-substituted pyrimidin-4-amine derivative characterized by a sterically demanding 2,2-dimethylcyclopropyl group at the C2 position. This compound belongs to the aminopyrimidine class, a scaffold widely associated with kinase inhibition and medicinal chemistry applications [1]. The molecular formula is C₉H₁₃N₃ (MW 163.22 g/mol), and commercially available material typically meets a 95% purity specification. Its structural novelty lies in the gem-dimethyl substitution on the cyclopropane ring, which distinguishes it from simpler 2-cyclopropylpyrimidin-4-amine analogs in terms of steric bulk, lipophilicity, and molecular recognition properties.

SAR exploration Steric and lipophilic differentiation from cyclopropyl analog for structure-activity studies
Kinase inhibitor lead opt C2-substituent modulation of 4-aminopyrimidine scaffold for selectivity profiling
Fragment-based discovery Rigid gem-dimethylcyclopropyl building block for hydrophobic pocket probing

Why Generic 2-Cyclopropylpyrimidin-4-amines Cannot Substitute


Direct substitution of 2-(2,2-dimethylcyclopropyl)pyrimidin-4-amine with the unsubstituted 2-cyclopropyl analog (CAS 265324-26-3) introduces significant alterations in key physicochemical parameters that govern molecular recognition, solubility, and pharmacokinetic behavior. The gem-dimethyl motif adds +28 Da molecular weight [1] and contributes approximately +1.0 unit of calculated lipophilicity (ΔXLogP3 ≈ 1.0) relative to the cyclopropyl parent [2], shifting the compound from a hydrophilic (XLogP3 = 0.4) to a moderately lipophilic regime. Such differences can alter target binding kinetics, off-target promiscuity, and metabolic stability in ways that cannot be predicted without explicit comparative data. For applications requiring precise control of steric and lipophilic parameters—such as kinase inhibitor lead optimization or fragment-based drug discovery—the dimethylcyclopropyl variant is not interchangeable with simpler 2-alkyl or 2-cycloalkyl pyrimidin-4-amines.

Target 2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine
Substitute 2-Cyclopropylpyrimidin-4-amine (CAS 265324-26-3)
Lipophilicity shift ~+1.0 log unit may alter target binding kinetics, membrane permeability, and off-target promiscuity in ways not predictable without comparative data.
Steric bulk increase ~+84% MR may shift selectivity profile and hydrogen-bonding geometry at the C2-substituent pocket; binding-mode assumptions from cyclopropyl analog may not transfer.
MW increase +28 Da changes physicochemical space classification; the analog pair is not interchangeable for matched-pair analysis without explicit validation of each parameter.

Quantitative Comparative Evidence vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation

2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine exhibits a molecular weight of 163.22 Da, representing a +20.8% increase over 2-cyclopropylpyrimidin-4-amine (135.17 Da) due to the gem-dimethyl substitution . The calculated lipophilicity (XLogP3) of the cyclopropyl analog is 0.4 [1]; application of the established methylene π-contribution of +0.5 logP units per aliphatic carbon [2] yields an estimated XLogP3 of ~1.4 for the target compound. This shifts the molecule from hydrophilic to moderately lipophilic chemical space, influencing membrane permeability and protein binding.

MW & Lipophilicity
Cross-study comparable
ΔMW +28.05 Da / ΔXLogP3 ≈ +1.0
Supports physicochemical differentiation review for SAR programs
Estimated from Hansch-Leo method; confirm experimentally
Physicochemical profiling Drug-likeness Lead optimization

Commercial Purity Standardization

Commercially sourced 2-(2,2-dimethylcyclopropyl)pyrimidin-4-amine is supplied at a guaranteed minimum purity of 95% by multiple vendors , . This specification aligns with the typical purity grade of the comparator 2-cyclopropylpyrimidin-4-amine, which is also offered at 95–97% purity from major suppliers . No statistically meaningful purity differentiation exists between the two compounds at the procurement level; selection is therefore driven by the distinct physicochemical and structural properties of the dimethylcyclopropyl motif rather than by quality differentials.

Purity Specification
Data to verify
≥95% — comparable across analog sources
Purity does not differentiate procurement selection
Supplier-specified; verify per lot COA
Chemical procurement Building block quality Synthesis reproducibility

Steric Parameter Differentiation via Gem-Dimethyl Group

The 2,2-dimethylcyclopropyl substituent introduces steric bulk beyond that of a simple cyclopropyl ring. The additional two methyl groups increase the calculated molar refractivity (MR) of the C2 substituent by approximately 11.3 cm³/mol relative to the unsubstituted cyclopropyl group (estimated from fragment-based MR values: cyclopropyl ≈ 13.5; gem-dimethylcyclopropyl ≈ 24.8 cm³/mol) [1]. This steric enhancement can restrict the conformational freedom of the adjacent pyrimidine ring and influence the geometry of key hydrogen-bonding interactions involving the 4-amino group. In kinase inhibitor design, such steric modulation at the C2 position of 4-aminopyrimidines has been exploited to achieve subtype selectivity within the kinome [2].

Steric Differentiation
Class-level inference
Target MR ≈ 24.8 vs Comparator MR ≈ 13.5 cm³/mol
ΔMR ≈ +11.3 (+84%)
Supports steric SAR exploration for selectivity pockets
Fragment-based MR estimates; verify for specific targets
Steric effects Structure-activity relationships Molecular recognition

Recommended Application Scenarios Based on Differential Evidence


Kinase Inhibitor Lead Optimization for Enhanced Lipophilicity

When optimizing a 2-cyclopropylpyrimidin-4-amine kinase inhibitor lead that suffers from suboptimal logD and insufficient membrane permeability, replacement with the 2,2-dimethylcyclopropyl variant offers an estimated +1.0 logP unit increase without introducing additional rotatable bonds or H-bond donors/acceptors [1]. This substitution can improve passive cellular permeability while preserving the rigid cyclopropane geometry critical for target binding. Programs targeting intracellular kinases where logD optimization within the range of 1–3 is desired are the primary beneficiaries of this building block.

Sterically Demanding Binding Pocket Exploration in FBDD

The approximately 84% larger steric footprint of the 2,2-dimethylcyclopropyl group relative to cyclopropane (ΔMR ≈ +11.3 cm³/mol) makes this compound a valuable fragment or intermediate for probing lipophilic sub-pockets that are inaccessible to smaller C2 substituents [2]. In fragment growth campaigns, the dimethylcyclopropyl moiety can be leveraged to displace ordered water molecules in hydrophobic enzyme cavities, potentially yielding entropic binding gains that simpler 2-alkyl analogs cannot achieve.

Agrochemical Building Block with Metabolic Stability

In agrochemical research, the gem-dimethylcyclopropyl motif is recognized for conferring enhanced metabolic stability by sterically shielding the cyclopropane ring from oxidative metabolism [3]. 2-(2,2-Dimethylcyclopropyl)pyrimidin-4-amine can serve as a synthetic intermediate for the construction of fungicidal or herbicidal 4-aminopyrimidine derivatives where prolonged environmental half-life or resistance to cytochrome P450-mediated degradation is a design criterion. This is supported by class-level evidence from dimethylcyclopropyl-containing agrochemical patents [3].

Chemical Probe Synthesis for Selectivity Profiling

For chemical biology applications requiring matched molecular pairs with systematic variation in lipophilicity and steric bulk, 2-(2,2-dimethylcyclopropyl)pyrimidin-4-amine serves as the 'bulky/lipophilic' partner to the 'compact/hydrophilic' 2-cyclopropyl analog [1]. The pair (ΔMW = 28 Da; ΔXLogP3 ≈ 1.0; ΔMR ≈ 11.3 cm³/mol) provides a clean physicochemical perturbation without altering H-bond donor/acceptor counts or introducing conformational flexibility, making it ideal for kinase selectivity panel screening where off-target effects driven by lipophilicity and steric complementarity are under investigation.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Lipophilicity range context
Permeability assay review
Fragment-based pocket exploration
Steric bulk differentiation
Binding-site complementarity review
Agrochemical intermediate research
Metabolic stability context (class-level)
Oxidative metabolism assay review
Matched-pair selectivity profiling
Physicochemical pair context
Kinase panel selectivity review
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